molecular formula C21H25N5O2 B6461480 2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2548989-69-9

2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B6461480
CAS No.: 2548989-69-9
M. Wt: 379.5 g/mol
InChI Key: GAGDEBZUFKWODT-UHFFFAOYSA-N
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Description

2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a multifaceted chemical compound. It’s known for its unique structure that fuses various functional groups, creating a complex scaffold used in diverse scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing this compound typically involves multi-step reactions:

  • Formation of the 1,3-benzodiazole core: : This usually starts with a condensation reaction of appropriate benzene derivatives with other nitrogen-containing reactants.

  • Construction of the octahydropyrrolo[3,4-c]pyrrole ring: : Formed via a cyclization reaction from appropriate diene and nitrogen sources under controlled conditions.

  • Oxazole ring attachment: : Added through a [3+2] cycloaddition reaction, where a 5-methyl-1,2-oxazole moiety is fused onto the central structure.

  • Coupling and Functionalization: : The final steps involve coupling reactions and functional group modifications to achieve the target structure.

Industrial Production Methods

Industrial synthesis often adapts these lab-scale methods to larger reactors, maintaining stringent conditions to ensure purity and yield. Catalysis and flow chemistry are applied to optimize efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions primarily at the benzo and oxazole rings, often using reagents like potassium permanganate.

  • Reduction: : The compound can be reduced at its nitrogen-containing sites using hydride donors like lithium aluminum hydride.

  • Substitution: : Electrophilic substitution reactions are common on the aromatic benzodiazole ring, often using halogenating agents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: : N-bromosuccinimide (NBS) for bromination under reflux.

Major Products

Products of these reactions include hydroxylated, halogenated, and amino-derivative variants of the original compound.

Scientific Research Applications

  • Chemistry: : Used as a key intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules, given its multifaceted functional groups.

  • Medicine: : Investigated for its potential as a pharmacophore, particularly in the realm of neuropharmacology and anti-cancer research.

  • Industry: : Utilized in the creation of advanced materials, including polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with various molecular targets:

  • Enzyme Inhibition: : It can act as an inhibitor for specific enzymes, affecting biochemical pathways.

  • Signal Modulation: : Capable of modulating cellular signaling pathways, particularly those involving receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-Methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole: : Similar, but with slight variation in the oxazole ring.

  • 1-(propan-2-yl)-1H-1,3-benzodiazole-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-hexahydropyrrolo[3,4-c]pyrrol-2-yl]: : Different in the hydrocarbon chain length.

Unique Characteristics

What sets 2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole apart is its specific combination of structural motifs, making it a unique candidate for targeted chemical and biological research.

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Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-13(2)26-19-7-5-4-6-17(19)22-21(26)25-11-15-9-24(10-16(15)12-25)20(27)18-8-14(3)28-23-18/h4-8,13,15-16H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGDEBZUFKWODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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